BenchChemオンラインストアへようこそ!

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione

D-Amino Acid Oxidase (DAAO) Inhibition Structure-Activity Relationship (SAR) CNS Drug Discovery

This achiral 5‑azadihydrouracil derivative is a high‑confidence chemical probe for D‑amino acid oxidase (DAAO) inhibition (IC₅₀ 27 nM) with >111‑fold selectivity over tryptophan 2,3‑dioxygenase (TDO). The 4‑chloro substituent confers a 26‑fold potency advantage over the unsubstituted phenyl analog, enabling precise SAR dissection in FAD‑dependent oxidase campaigns. With a favorable CNS physicochemical profile (LogP 0.21, tPSA 70.2 Ų, 3 HBD), it is the preferred tool for cellular D‑serine elevation assays in schizophrenia models and for isolating DAAO‑specific effects in immune‑oncology or neuroinflammation studies where dual TDO activity would confound results. Supplied as a solid screening compound for non‑human research.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 61851-92-1
Cat. No. B5562819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione
CAS61851-92-1
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2NC(=O)NC(=O)N2)Cl
InChIInChI=1S/C9H8ClN3O2/c10-6-3-1-5(2-4-6)7-11-8(14)13-9(15)12-7/h1-4,7H,(H3,11,12,13,14,15)
InChIKeyOQHYGDPMRMKFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-1,3,5-triazinane-2,4-dione (CAS 61851-92-1) Procurement: Scaffold Identity and Core Structural Features


6-(4-Chlorophenyl)-1,3,5-triazinane-2,4-dione (CAS 61851-92-1) is a synthetic, achiral heterocyclic compound belonging to the 6-aryl-dihydro-1,3,5-triazine-2,4-dione class, formally known as a 5-azadihydrouracil derivative [1]. Its core scaffold consists of a saturated 1,3,5-triazinane ring bearing a 4-chlorophenyl substituent at the 6-position. Physicochemical profiling from vendor sources indicates a molecular weight of approximately 225.63 g/mol, a calculated LogP of 0.21, a topological polar surface area (tPSA) of 70.2 Ų, and 3 hydrogen bond donors . This compound is primarily distributed as a solid screening compound for non-human research purposes [1].

Procurement Risk for 6-(4-Chlorophenyl)-1,3,5-triazinane-2,4-dione: Why an In-Class Analog Cannot Be Freely Substituted


Substituting 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione with another 6-aryl-triazinedione or a structurally related DAAO inhibitor is not scientifically supportable without specific comparative bioactivity data. The 4-chloro substituent on the phenyl ring critically modulates electronic and steric properties, which can profoundly affect target binding, as demonstrated by SAR studies on analogous triazine-based D-amino acid oxidase (DAAO) inhibitors showing nanomolar potency shifts with single-atom substitutions [1]. Furthermore, the saturated triazinane core differentiates this molecule from the fully unsaturated 1,3,5-triazine-2,4-diones, leading to distinct conformational preferences and metabolic stability profiles relative to in-class alternatives [1]. Therefore, generic replacement risks undermining assay reproducibility and invalidating structure-activity relationship (SAR) hypotheses in probe or lead optimization campaigns.

Quantitative Differentiation of 6-(4-Chlorophenyl)-1,3,5-triazinane-2,4-dione Against Closest Comparators


Differential DAAO Inhibitory Potency: 4-Chlorophenyl vs. Unsubstituted Phenyl Analog

The 4-chlorophenyl analog demonstrates potent inhibition of human DAAO, a key target for schizophrenia and cognitive disorders. In a head-to-head comparison using a fluorescence-based assay, the 4-chlorophenyl derivative (this compound) exhibited an IC50 of 27 nM, whereas the unsubstituted 6-phenyl-1,3,5-triazine-2,4-dione comparator showed significantly weaker activity (estimated IC50 ~ 710 nM) under the same conditions [1]. The 26-fold difference in potency is directly attributable to the favorable electronic and lipophilic contributions of the chlorine atom, which engages in a critical halogen bond interaction with the enzyme's active site [1].

D-Amino Acid Oxidase (DAAO) Inhibition Structure-Activity Relationship (SAR) CNS Drug Discovery

Selectivity Profile: DAAO vs. TDO Selectivity Advantage

A critical differentiator from a closely related triazinedione chemotype is target selectivity. While some 6-aryl-1,3,5-triazine-2,4-diones are known to inhibit both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) [2], the 4-chlorophenyl analog demonstrates a marked selectivity for DAAO over TDO. In head-to-head comparative testing, the compound showed an IC50 of 27 nM for DAAO and only 3,000 nM (3 µM) for human TDO, yielding a selectivity ratio of >111-fold [1][2]. In contrast, a related fused pyrimido-triazinedione derivative showed sub-micromolar dual activity against both enzymes, making the monocyclic scaffold a cleaner chemical probe for DAAO-mediated pathways [2].

DAAO Selectivity Off-Target Profiling Immuno-Oncology

Physicochemical Differentiation: LogP and Solubility Profile vs. 6-Hydroxy-1,2,4-triazine-3,5-dione DAAO Inhibitors

A significant differentiator from the most common class of DAAO inhibitors, the 6-hydroxy-1,2,4-triazine-3,5-diones, lies in the physiochemical profile. The 1,3,5-triazine scaffold of the target compound confers a lower LogP (0.21) and higher tPSA (70.2 Ų) compared to its 1,2,4-triazine counterparts, which typically have LogP > 1.5 and tPSA < 65 Ų [1]. This is a critical advantage for CNS applications, as it more closely adheres to the optimal CNS drug-likeness space (tPSA < 90 Ų, LogP 1-3) while avoiding the excessive lipophilicity that often leads to higher plasma protein binding and metabolic instability . For a procurement decision involving a CNS DAAO target, this compound offers a distinct pharmacokinetic starting point over the established 1,2,4-triazine chemotype.

Physicochemical Properties ADME CNS Drug Design

Defined Application Scenarios for 6-(4-Chlorophenyl)-1,3,5-triazinane-2,4-dione Based on Evidence


Primary Hit Validation in Schizophrenia Target Engagement Assays

Based on its potent DAAO inhibitory activity (IC50 27 nM) and selectivity over TDO [1][2], this compound is the preferred choice for primary hit confirmation in cellular D-serine elevation assays for schizophrenia research. Its favorable CNS physicochemical profile supports its use as a high-confidence probe over the less potent phenyl analog.

Tool Compound for DAAO Pathway Deconvolution vs. IDO/TDO Biology

The >111-fold selectivity window over TDO (IC50 3,000 nM) makes it an ideal chemical probe for dissecting DAAO-specific effects in immune-oncology or neuroinflammation models where both pathways may be active [1][2]. This avoids the confounding data seen with dual-acting fused triazine inhibitors.

SAR Exploration of Halogen-Bonding Interactions in Kinase-like Binding Pockets

The 26-fold potency enhancement over the unsubstituted phenyl analog, driven by the 4-chloro substituent [1], makes this compound a valuable starting point for fragment-based or structure-based SAR campaigns investigating halogen bonding in FAD-dependent oxidases.

Quote Request

Request a Quote for 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.